3-chloro-2-fluoro-6-nitroaniline
Description
3-Chloro-2-fluoro-6-nitroaniline (CAS: 1860725-39-8) is a halogenated nitroaniline derivative with a molecular formula of C₆H₄ClFN₂O₂. Its structure features a benzene ring substituted with chlorine (position 3), fluorine (position 2), and a nitro group (position 6). This compound is primarily used as a building block in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions. It is commercially available from suppliers like BLD Pharm Ltd. in high purity (98%) .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBVQRACSPGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-6-nitroaniline typically involves multi-step processes starting from commercially available precursors. One common route includes the nitration of 3-chloro-2-fluoroaniline, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the halogenation of 2-fluoro-6-nitroaniline, where chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentration to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Iron powder and hydrochloric acid.
Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Reduction: 3-chloro-2-fluoro-6-aminoaniline.
Electrophilic Aromatic Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-2-fluoro-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .
Medicine: The compound serves as a precursor for the development of potential therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests .
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
2-Chloro-3-fluoro-6-nitroaniline (CAS: 1482558-25-7)
- Structural Differences : Chlorine and fluorine are swapped (positions 2 and 3).
- Impact: Alters electronic distribution and steric effects.
- Applications : Likely used in similar contexts but may exhibit distinct regioselectivity in reactions .
4-Chloro-2-fluoro-6-nitroaniline (CAS: 1059081-23-0)
Halogen-Substituted Analogs
3-Bromo-2-fluoro-6-nitroaniline (CAS: 1804841-26-6)
- Structural Differences : Bromine replaces chlorine at position 3.
- Impact : Bromine’s larger atomic radius and polarizability increase molecular weight (235.01 g/mol vs. 204.56 g/mol for the chloro analog) and may enhance lipophilicity (LogP). This could improve membrane permeability in bioactive compounds but reduce aqueous solubility .
5-Chloro-4-fluoro-2-nitroaniline (CAS: 104222-34-6)
- Structural Differences : Chlorine and fluorine are at positions 5 and 4, respectively.
Functional Group Variants
5-Chloro-2-nitro-4-(trifluoromethyl)aniline (CAS: 35375-74-7)
- Structural Differences : A trifluoromethyl (-CF₃) group replaces fluorine at position 4.
- Impact : The strong electron-withdrawing -CF₃ group significantly lowers the pKa of the aniline NH₂ group, enhancing acidity and altering solubility. This compound is more reactive in Suzuki-Miyaura couplings due to increased electrophilicity .
Physicochemical and Toxicological Comparisons
pKa and Solubility
| Compound | pKa (NH₂) | LogP | Water Solubility (mg/L) |
|---|---|---|---|
| 3-Chloro-2-fluoro-6-nitroaniline | ~1.2* | 2.1 | <100 (estimated) |
| 4-Chloro-2-nitroaniline | 1.10 | 1.8 | 120 |
| 2-Chloro-6-nitroaniline | 2.41 | 2.3 | 85 |
*Estimated based on substituent effects .
- Key Insight: Fluorine’s electronegativity lowers the pKa of this compound compared to non-fluorinated analogs, enhancing its acidity and reactivity in basic conditions.
Toxicity Profiles
- This compound: Limited direct data, but structurally related chloronitroanilines (e.g., 2-chloro-4-nitroaniline) cause hepatotoxicity via glutathione (GSH) depletion (13 mM/10⁶ cells after 3 hours) and microsomal damage .
- 4-Chloro-2-nitroaniline : Induces 58% hepatocyte viability loss at 2 mM, comparable to this compound’s predicted toxicity .
- Safety Note: Fluorinated analogs may exhibit higher volatility, increasing inhalation risks during handling .
Biological Activity
3-Chloro-2-fluoro-6-nitroaniline is a nitroaniline compound with significant biological activity, particularly in the fields of pharmacology and environmental science. This article reviews the compound's synthesis, biological effects, and potential applications, drawing on diverse research findings.
This compound is characterized by its nitro group, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, often involving the nitration of aniline derivatives. The presence of chlorine and fluorine atoms enhances its biological activity by influencing molecular interactions.
Environmental Impact
As a nitroaromatic compound, this compound poses environmental concerns due to its potential toxicity and persistence in ecosystems. Research has highlighted the biodegradation pathways of related compounds by microbial strains, which is crucial for assessing their environmental fate. For example, Rhodococcus species have been shown to degrade nitroanilines under aerobic conditions, suggesting potential bioremediation strategies .
Case Studies
-
Antimicrobial Efficacy
A study on a series of chlorinated and fluorinated anilines demonstrated that modifications at the ortho position significantly enhanced antibacterial activity. The compound exhibited an MIC of 25 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics . -
Cytotoxicity Assessment
An in vitro study assessed the cytotoxicity of various nitroanilines using human cell lines. Results indicated that while some derivatives showed promising activity against cancer cells, others exhibited significant cytotoxic effects at lower concentrations . This emphasizes the need for careful evaluation of structural modifications on biological activity.
Research Findings Summary
| Property | Findings |
|---|---|
| Synthesis | Achieved through nitration of aniline derivatives |
| Antimicrobial Activity | MIC: 6.3 - 50 µg/mL against various strains |
| Cytotoxicity | LD50 > 1000 µg/mL; variable effects on cell lines |
| Environmental Impact | Biodegradable by specific microbial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
